molecular formula C17H20N4O9S B1141971 Sulfamonomethoxine-N1-glucosiduronic Acid CAS No. 14365-51-6

Sulfamonomethoxine-N1-glucosiduronic Acid

Cat. No.: B1141971
CAS No.: 14365-51-6
M. Wt: 456.4 g/mol
InChI Key: FZHWWOQJLYAGNO-ARKGTOAJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfamonomethoxine-N1-glucosiduronic Acid involves multiple steps, starting with the preparation of the sulfonamide intermediate. This intermediate is then reacted with a glucuronic acid derivative under specific conditions to yield the final product . The reaction typically requires a controlled environment with precise temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to achieve high yields and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Sulfamonomethoxine-N1-glucosiduronic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Sulfamonomethoxine-N1-glucosiduronic Acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in studies involving enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Sulfamonomethoxine-N1-glucosiduronic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, affecting various biochemical processes. The glucopyranuronic acid moiety plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Sulfamonomethoxine: A related compound with similar structural features but lacking the glucopyranuronic acid moiety.

    Sulfamethoxazole: Another sulfonamide antibiotic with a different structure but similar pharmacological properties.

    Sulfadiazine: A sulfonamide compound used in various medical applications.

Uniqueness

Sulfamonomethoxine-N1-glucosiduronic Acid is unique due to its glucopyranuronic acid moiety, which enhances its solubility and binding properties. This structural feature distinguishes it from other sulfonamide compounds and contributes to its specific applications in research and industry .

Properties

CAS No.

14365-51-6

Molecular Formula

C17H20N4O9S

Molecular Weight

456.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(4-aminophenyl)sulfonyl-(6-methoxypyrimidin-4-yl)amino]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C17H20N4O9S/c1-29-11-6-10(19-7-20-11)21(31(27,28)9-4-2-8(18)3-5-9)16-14(24)12(22)13(23)15(30-16)17(25)26/h2-7,12-16,22-24H,18H2,1H3,(H,25,26)/t12-,13-,14+,15-,16+/m0/s1

InChI Key

FZHWWOQJLYAGNO-ARKGTOAJSA-N

Isomeric SMILES

COC1=NC=NC(=C1)N([C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N

Canonical SMILES

COC1=NC=NC(=C1)N(C2C(C(C(C(O2)C(=O)O)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N

Synonyms

1-[[(4-Aminophenyl)sulfonyl](6-methoxy-4-pyrimidinyl)amino]-1-deoxy-β-D-glucopyranuronic Acid;  β-D-1-Deoxy-1-[N1-(6-methoxy-4-pyrimidinyl)sulfanilamido]-glucopyranuronic Acid; 

Origin of Product

United States

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